molecular formula C15H23N3O3 B2747228 1-Piperazinecarboxylic acid, 4-(2-amino-3-hydroxyphenyl)-, 1,1-dimethylethyl ester CAS No. 915135-23-8

1-Piperazinecarboxylic acid, 4-(2-amino-3-hydroxyphenyl)-, 1,1-dimethylethyl ester

Cat. No. B2747228
CAS RN: 915135-23-8
M. Wt: 293.367
InChI Key: GKAALLMSSZZQJC-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-amino-3-hydroxyphenyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C15H23N3O3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl ring, which is a six-membered ring containing six carbon atoms. The phenyl ring is substituted with an amino group and a hydroxy group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.37 . Other physical and chemical properties such as melting point, boiling point, and density were not specified in the sources I found .

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research and applications involving this compound are not specified in the sources I found. Given its structure, it could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

tert-butyl 4-(2-amino-3-hydroxyphenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)11-5-4-6-12(19)13(11)16/h4-6,19H,7-10,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAALLMSSZZQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazinecarboxylic acid, 4-(2-amino-3-hydroxyphenyl)-, 1,1-dimethylethyl ester

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